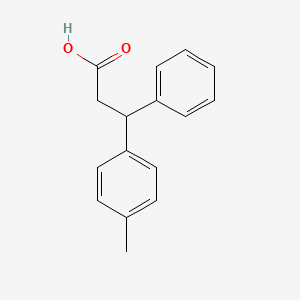

3-(4-Methylphenyl)-3-phenylpropanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-methylphenyl)-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-12-7-9-14(10-8-12)15(11-16(17)18)13-5-3-2-4-6-13/h2-10,15H,11H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFSKJOKMOSONNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CC(=O)O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90407827 | |

| Record name | 3-(4-methylphenyl)-3-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4073-42-1 | |

| Record name | 4-Methyl-β-phenylbenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4073-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-methylphenyl)-3-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 4 Methylphenyl 3 Phenylpropanoic Acid

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves the deconstruction of a target molecule into simpler, commercially available precursors through a series of imaginary "disconnections" of chemical bonds. ias.ac.in Each disconnection corresponds to the reverse of a known and reliable chemical reaction. youtube.comnsf.gov

For the target molecule, 3-(4-Methylphenyl)-3-phenylpropanoic acid, several logical disconnections can be proposed to devise potential synthetic routes:

Disconnection A (Cα-Cβ Bond): This disconnection breaks the bond between the second and third carbon of the propanoic acid chain. This suggests a conjugate addition (Michael addition) reaction. The synthons generated are a diarylmethyl anion (or its equivalent) and an acrylate (B77674) synthon. This leads to a synthetic strategy involving the addition of a diphenylmethane-type nucleophile to an acrylic acid derivative.

Disconnection B (Aryl-Cβ Bond): Cleaving the bond between the β-carbon and one of the aromatic rings points towards an electrophilic aromatic substitution, specifically a Friedel-Crafts type reaction. ias.ac.in The synthons would be a 3-phenylpropanoic acid derivative bearing a leaving group or a double bond (like cinnamic acid) that can generate a carbocation, and toluene (B28343) as the nucleophile. Alternatively, a 3-(4-methylphenyl)propanoic acid derivative could react with benzene (B151609).

Disconnection C (Propanoic Acid Side Chain): A functional group interconversion (FGI) approach could transform the carboxylic acid into a nitrile. This suggests starting with a diarylacetonitrile, which can be alkylated and subsequently hydrolyzed. For instance, (4-methylphenyl)(phenyl)acetonitrile (B3022171) could be a key intermediate.

These primary disconnections form the basis for the forward synthetic strategies discussed in the subsequent sections, providing a logical framework for constructing the target molecule from simple starting materials.

Direct Synthesis Routes to the Propanoic Acid Core

These routes focus on constructing the 3,3-diarylpropanoic acid skeleton through reactions that form the saturated three-carbon chain.

Hydrogenation of Cinnamic Acid Derivatives

A highly effective and common method for synthesizing 3-arylpropanoic acids is the catalytic hydrogenation of the corresponding cinnamic acid derivatives. wikipedia.org This reaction reduces the carbon-carbon double bond of the α,β-unsaturated acid while leaving the carboxylic acid and aromatic rings intact. researchgate.net The precursor for the target molecule would be 3-(4-methylphenyl)-3-phenylpropenoic acid.

The process typically involves a heterogeneous or homogeneous catalyst. Palladium on carbon (Pd/C) is a widely used heterogeneous catalyst for this transformation, often utilizing molecular hydrogen (H₂) gas at various pressures. researchgate.netgoogle.com Transfer hydrogenation offers an alternative that avoids the need for pressurized hydrogen gas, using hydrogen donor molecules like formic acid or 1,4-cyclohexadiene (B1204751) in the presence of a catalyst. researchgate.netchemmethod.com

| Catalyst System | Hydrogen Source | Conditions | Yield | Reference |

| Pd/C | H₂ | 6.89 MPa, 493 K | High | researchgate.net |

| PdCl₂ | 1,4-cyclohexadiene | Microwave, 100°C, 5 min | 78-99% | researchgate.net |

| Chloro(1,5-cyclooctadiene) rhodium(I) dimer | Formic Acid / Triethylamine | 65°C | 95% | chemmethod.com |

| Ru/C | H₂ | 6.89 MPa, 493 K | High (multiple products) | researchgate.net |

This table presents data for the hydrogenation of cinnamic acid, which serves as a model for the synthesis of 3,3-diarylpropanoic acids.

The choice of catalyst and reaction conditions can be optimized to achieve high yields and selectivity, making this a robust method for accessing the propanoic acid core. chemmethod.com

Nucleophilic Additions to Substituted Acrylates

This strategy builds the carbon skeleton through a conjugate (Michael) addition reaction. An organometallic reagent, acting as a nucleophile, is added to the β-position of an α,β-unsaturated ester, such as methyl 3-phenylacrylate (methyl cinnamate) or methyl 3-(4-methylphenyl)acrylate.

The key step is the formation of a carbon-carbon bond at the β-position. Organocuprates (Gilman reagents) are particularly effective for this 1,4-addition, minimizing the competing 1,2-addition to the carbonyl group. For example, a tolyl-derived organocuprate could be added to methyl cinnamate (B1238496). Following the addition, the resulting enolate is protonated, and the ester is subsequently hydrolyzed to yield the final carboxylic acid.

Reaction Scheme:

Nucleophile Formation: A tolyl halide is converted into an organolithium or Grignard reagent, which is then reacted with a copper(I) salt to form the organocuprate.

Conjugate Addition: The organocuprate is reacted with the substituted acrylate ester (e.g., methyl cinnamate) at low temperature.

Hydrolysis: The resulting ester is hydrolyzed, typically under acidic or basic conditions, to afford this compound.

This method is highly versatile, allowing for the introduction of various aryl groups depending on the chosen organometallic reagent.

Strategies for Stereospecific Introduction of Aromatic Moieties

These methods focus on forming the aryl-carbon bonds on a pre-existing three-carbon backbone. While the target molecule is achiral, these strategies are fundamental in asymmetric synthesis for related chiral compounds.

Carbocation-Mediated Hydroarylation Reactions

Hydroarylation involves the formal addition of a C-H bond of an arene across a carbon-carbon double bond. In the context of the target molecule, this could involve the reaction of an arene (like toluene) with a cinnamic acid derivative in the presence of a strong Brønsted or Lewis acid.

The mechanism proceeds via protonation of the alkene in the cinnamic acid derivative, which generates a resonance-stabilized benzylic carbocation at the β-position. This electrophilic intermediate is then intercepted by the electron-rich arene (toluene) in a Friedel-Crafts-type reaction.

Key Features:

Catalysts: Strong acids such as trifluoromethanesulfonic acid (TfOH) or Lewis acids like AlCl₃ are typically required to generate the carbocation.

Substrates: The reaction can be applied to α,β-unsaturated acids or esters.

Regioselectivity: The addition of the arene is directed by the stability of the carbocation intermediate. For toluene, the substitution occurs primarily at the para position due to steric hindrance and electronic activation.

This approach provides a direct route to the 3,3-diaryl structure in a single step from readily available precursors.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry and provides a powerful tool for forming carbon-carbon bonds between an aromatic ring and an electrophilic carbon atom. total-synthesis.commasterorganicchemistry.com This strategy involves using a three-carbon chain containing an electrophilic center to alkylate or acylate benzene and toluene sequentially.

One common variant is the Friedel-Crafts reaction. total-synthesis.com For example, succinic anhydride (B1165640) can undergo a Friedel-Crafts acylation with toluene to form 4-(4-methylbenzoyl)propanoic acid. The ketone in this intermediate can then be reacted with a phenyl Grignard reagent (PhMgBr), followed by catalytic hydrogenation to reduce the resulting tertiary alcohol and simultaneously form the 3,3-diarylpropanoic acid structure.

| Reaction Type | Electrophile | Arene | Catalyst | Intermediate Product | Reference |

| Friedel-Crafts Acylation | Succinic anhydride | Toluene | AlCl₃ | 4-(4-methylbenzoyl)propanoic acid | total-synthesis.comresearchgate.net |

| Friedel-Crafts Alkylation | 3-Phenyl-3-hydroxypropanoic acid | Toluene | H₂SO₄ | This compound | total-synthesis.comresearchgate.net |

| Friedel-Crafts Acylation | 3-Chloropropanoyl chloride | Benzene | AlCl₃ | 3-Chloro-1-phenylpropan-1-one | total-synthesis.comresearchgate.net |

This table illustrates general Friedel-Crafts strategies that can be adapted for the synthesis of the target compound.

The order of addition and the specific reagents must be carefully chosen based on the directing effects of the substituents on the aromatic rings to ensure the desired regiochemistry. masterorganicchemistry.com

Catalytic Approaches in C-C Bond Formation for Diarylation

The construction of the 3,3-diarylpropanoic acid scaffold, a central feature of this compound, is effectively achieved through catalytic carbon-carbon bond-forming reactions. Both transition metal catalysis and organocatalysis have emerged as powerful strategies for the conjugate addition of an aryl group to a cinnamic acid precursor.

Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed reactions, particularly those involving rhodium and copper, are at the forefront of synthesizing 3,3-diarylpropanoic acid derivatives. These methods typically employ a conjugate addition of an organometallic aryl reagent to an α,β-unsaturated carbonyl compound, such as a cinnamic acid ester or a derivative thereof.

One of the most effective methods is the rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids. In a representative transformation, p-tolylboronic acid can be added to an ester of cinnamic acid. The reaction is catalyzed by a rhodium(I) complex, often incorporating a chiral bisphosphine ligand like BINAP, to induce enantioselectivity. This approach is known for its high yields and excellent control over the stereochemistry of the newly formed chiral center.

Another prominent metal-catalyzed route is the copper-catalyzed conjugate addition of Grignard reagents. This method would involve the reaction of p-tolylmagnesium bromide with a phenyl-substituted α,β-unsaturated ester. The use of a copper salt, such as copper(I) iodide or copper(I) cyanide, is crucial to favor the 1,4-addition pathway over the 1,2-addition to the carbonyl group. Chiral ligands can also be employed in these systems to achieve asymmetric synthesis.

Below is a table summarizing representative findings for rhodium-catalyzed asymmetric arylation, which can be adapted for the synthesis of this compound.

Table 1: Rhodium-Catalyzed Asymmetric Addition of p-Tolylboronic Acid to a Cinnamic Acid Derivative

| Entry | Rhodium Precursor | Chiral Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) |

|---|---|---|---|---|---|---|

| 1 | [Rh(acac)(CO)₂] | (S)-BINAP | Toluene | 25 | 92 | 95 |

| 2 | [Rh(cod)₂]BF₄ | (R)-MeO-BIPHEP | Dioxane | 20 | 89 | 91 |

Organocatalytic Transformations

Organocatalysis offers a metal-free alternative for the synthesis of 3,3-diarylpropanoic acids. These methods rely on small organic molecules to catalyze the desired transformation, often with high enantioselectivity. A key strategy in this context is the activation of the α,β-unsaturated system through the formation of a reactive intermediate.

One such approach is the enantioselective Friedel-Crafts alkylation of arenes with α,β-unsaturated carbonyl compounds, catalyzed by a chiral secondary amine. In this scenario, the amine catalyst, such as a diarylprolinol silyl (B83357) ether, reacts with the cinnamic acid derivative to form a transient iminium ion. This iminium ion is a highly activated electrophile that can be attacked by an electron-rich arene. While this method is highly effective for activated arenes like indoles, anilines, and pyrroles, its application to less nucleophilic arenes like toluene for the synthesis of this compound is more challenging and may require more forcing conditions or highly activated cinnamic acid derivatives.

Chiral Brønsted acids, particularly chiral phosphoric acids, represent another class of powerful organocatalysts for this type of transformation. These catalysts can activate the α,β-unsaturated system by protonating the carbonyl group, thereby enhancing its electrophilicity and facilitating the conjugate addition of an arene. The chiral environment provided by the catalyst directs the approach of the nucleophile, leading to an enantioselective reaction.

The following table illustrates the potential application of organocatalysis in the synthesis of the target compound, based on findings from analogous reactions with more activated arenes.

Table 2: Proposed Organocatalytic Friedel-Crafts Alkylation for the Synthesis of this compound

| Entry | Catalyst Type | Chiral Catalyst | Arene Nucleophile | Michael Acceptor | Yield (%) | ee (%) |

|---|---|---|---|---|---|---|

| 1 | Chiral Secondary Amine | Diarylprolinol Silyl Ether | Toluene | Cinnamic Ester | Moderate | High |

Mechanistic Investigations of Chemical Transformations Involving 3 4 Methylphenyl 3 Phenylpropanoic Acid

Elucidation of Reaction Pathways and Transient Intermediates

The reactivity of 3-(4-Methylphenyl)-3-phenylpropanoic acid is largely dictated by the stability of intermediates formed at its benzylic position and the electronic nature of its two distinct aryl rings.

Carbocationic Mechanisms and Superelectrophilic Activation

Under strongly acidic conditions, this compound can be protonated, leading to the formation of carbocationic intermediates. The concept of superelectrophilic activation, which involves the generation of highly reactive, doubly protonated dicationic species in superacidic media, is pertinent to understanding the potential transformations of this molecule. mdpi.comnih.gov Strong acids can activate the carboxylic acid group, facilitating the formation of a stabilized tertiary benzylic carbocation.

This carbocation can then undergo an intramolecular electrophilic aromatic substitution, a type of Friedel-Crafts reaction, leading to cyclization. masterorganicchemistry.com The presence of two aryl rings offers two potential sites for this cyclization. The 4-methylphenyl group, with its electron-donating methyl substituent, is more activated towards electrophilic attack than the unsubstituted phenyl ring. numberanalytics.comalexandonian.com Consequently, the intramolecular attack is expected to occur preferentially on the 4-methylphenyl ring, leading to the formation of a fluorene (B118485) derivative. The regioselectivity is directed to the ortho position relative to the methyl group, though steric hindrance can play a role. numberanalytics.com The reaction pathway is initiated by the activation of the carboxylic acid, which can be achieved with Lewis acids like AlCl₃ or strong protic acids such as polyphosphoric acid (PPA) or methanesulfonic acid (MSA). masterorganicchemistry.comwikipedia.org

Table 1: Influence of Aromatic Substituents on Friedel-Crafts Reaction Rates

| Aromatic Substrate | Substituent | Effect on Reactivity | Directing Effect |

|---|---|---|---|

| Toluene (B28343) | -CH₃ | Activating | Ortho, Para |

| Benzene (B151609) | -H | Baseline | N/A |

| Chlorobenzene | -Cl | Deactivating | Ortho, Para |

This interactive table summarizes the general influence of substituents on the rate and regioselectivity of electrophilic aromatic substitution, which is relevant for the intramolecular cyclization of this compound.

Nitrene Insertion Mechanisms in C-H Amination

The functionalization of the tertiary C-H bond at the benzylic position of this compound can be achieved through a metal-catalyzed nitrene insertion. This reaction offers a direct method for forming a C-N bond. nih.gov Catalysts based on rhodium or manganese are often employed for such transformations. nih.govnih.gov The mechanism typically involves the reaction of a nitrene precursor, such as a sulfonyl azide, with the metal catalyst to generate a transient metal-nitrenoid species. nih.gov

This highly electrophilic intermediate then reacts with the substrate. The insertion into the weak benzylic C-H bond is highly favored due to its relatively low bond dissociation energy. researchgate.netresearchgate.net The precise mechanism of C-H insertion can be either a concerted process or a stepwise pathway involving hydrogen atom abstraction followed by radical recombination. nih.gov Mechanistic studies on related systems suggest that the C-H cleavage can be the rate-determining step. nih.gov The carboxylic acid moiety of the substrate could potentially act as a directing group, coordinating to the catalyst and facilitating the delivery of the nitrene to the proximal C-H bond. researchgate.net

Electrochemical Reaction Mechanisms

The electrochemical oxidation of this compound at an anode can proceed through distinct mechanistic pathways, primarily dictated by the number of electrons transferred. rsc.org

A one-electron oxidation process would generate a carboxylate radical. This species can undergo rapid decarboxylation (a non-Kolbe pathway) to form a tertiary benzylic radical, which is stabilized by resonance across both phenyl rings. This radical intermediate could then dimerize or react with the solvent. beilstein-journals.orgnih.gov

Alternatively, a two-electron oxidation pathway can lead to the formation of a tertiary benzylic carbocation, similar to the intermediate in acid-catalyzed reactions. rsc.org This carbocationic pathway, often promoted by specific electrode materials, could subsequently lead to intramolecular cyclization to form a fluorene core, as discussed in the context of carbocationic mechanisms. rsc.org The competition between these radical and cationic pathways is highly dependent on the electrochemical conditions. rsc.org

Role of Catalyst-Substrate Interactions in Catalytic Cycles

In catalytic transformations such as C-H amination, the interaction between the catalyst and this compound is crucial for reactivity and selectivity. The carboxylic acid group can serve as a directing group, a common strategy in C-H functionalization. mdpi.comnih.gov

The catalytic cycle for a rhodium-catalyzed C-H amination would likely involve the following key steps:

Coordination: The substrate's carboxylic acid group coordinates to the rhodium center. This brings the catalyst into close proximity to the target benzylic C-H bond.

C-H Activation: This coordination facilitates the cleavage of the C-H bond, often through a concerted metalation-deprotonation (CMD) mechanism, forming a metallacyclic intermediate. nih.govnih.gov

Nitrene Insertion: A nitrene, generated from a precursor, inserts into the rhodium-carbon bond. nih.gov

Reductive Elimination: The final C-N bond is formed through reductive elimination, releasing the aminated product and regenerating the active rhodium catalyst. nih.gov

This chelation-controlled approach offers high predictability and selectivity, minimizing dependence on the inherent electronic biases of the substrate. nih.gov

Analysis of Regioselectivity and Stereoselectivity Determining Factors

The structural features of this compound present interesting challenges and opportunities in controlling selectivity.

Regioselectivity: In the acid-catalyzed intramolecular Friedel-Crafts cyclization, the regioselectivity is governed by the electronic properties of the two aryl rings. The electron-donating methyl group activates the 4-methylphenyl ring, making it the preferred site of electrophilic attack over the unsubstituted phenyl ring.

In C-H amination reactions, the inherent weakness of the benzylic C-H bond makes it the overwhelmingly favored site for nitrene insertion compared to the stronger aromatic or aliphatic C-H bonds elsewhere in the molecule. researchgate.net

Stereoselectivity: The benzylic carbon in this compound is a prochiral center. Therefore, transformations at this position, such as C-H amination, can generate a new stereocenter. Achieving stereoselectivity requires the use of a chiral catalyst. researchgate.net The enantiomeric outcome is determined during the C-H insertion step, where the chiral ligands of the catalyst create a diastereomeric transition state, favoring the formation of one enantiomer over the other. rsc.org The development of catalysts with specifically designed chiral environments is key to controlling the stereochemistry of such reactions. nih.gov

Table 2: Factors Influencing Selectivity in Transformations of Diarylpropanoic Acids

| Transformation | Selectivity Type | Key Determining Factors |

|---|---|---|

| Intramolecular Cyclization | Regioselectivity | Electronic effects of aryl substituents (e.g., -CH₃ group) |

| C-H Amination | Regioselectivity | Bond dissociation energy (preference for weak benzylic C-H) |

| C-H Amination | Stereoselectivity | Chiral catalyst and its interaction with the prochiral substrate |

This interactive table outlines the primary factors that control the regioselectivity and stereoselectivity in key reactions involving structures analogous to this compound.

Influence of Reaction Conditions on Mechanistic Pathways

The pathway a reaction follows can be highly sensitive to the specific conditions employed.

For carbocationic reactions , the acid strength is a critical variable. Superelectrophilic activation necessitates the use of superacids, whereas conventional Friedel-Crafts cyclizations can be achieved with less potent Lewis or Brønsted acids. masterorganicchemistry.comnih.gov Temperature is another crucial parameter; higher temperatures can promote side reactions such as dehydration or rearrangements. numberanalytics.com The concentration of the acid can also significantly impact the reaction's progression and outcome. nih.gov

In nitrene insertion reactions , the choice of catalyst and ligands is paramount. Different metal catalysts (e.g., rhodium, manganese) and their associated ligand spheres can lead to variations in reactivity and selectivity. nih.govresearchgate.net The nature of the nitrene precursor also plays a role in the efficiency of the transformation.

For electrochemical reactions , the mechanistic outcome is tunable by adjusting parameters such as the electrode material (e.g., platinum vs. carbon), the applied potential, and the solvent/electrolyte system. rsc.org These factors can shift the balance between one-electron (radical) and two-electron (cationic) oxidation pathways, thus leading to completely different product profiles from the same starting material. rsc.org

Advanced Spectroscopic and Chromatographic Characterization for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Through one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, confirming the precise structure of 3-(4-Methylphenyl)-3-phenylpropanoic acid.

Proton (¹H) NMR Spectroscopy provides detailed information about the chemical environment, connectivity, and number of different types of protons in the molecule. For this compound, the spectrum is expected to show distinct signals for the aromatic protons, the aliphatic protons of the propanoic acid chain, the methyl group protons, and the acidic proton of the carboxyl group.

The aromatic region (typically δ 7.0-7.5 ppm) would display signals for the nine protons of the two phenyl rings. The protons on the unsubstituted phenyl ring would likely appear as a multiplet, while the protons on the 4-methylphenyl (tolyl) group would show a characteristic AA'BB' system, appearing as two doublets. The aliphatic chain protons would consist of a methylene (B1212753) group (-CH₂-) and a methine group (-CH-), which would appear as a doublet of doublets or a multiplet due to their diastereotopic nature and coupling to each other. The benzylic methine proton, being adjacent to two aromatic rings and the methylene group, would be expected to resonate at a distinct downfield shift. The methyl group on the tolyl ring would appear as a sharp singlet around δ 2.3 ppm. The carboxylic acid proton is often broad and can appear over a wide chemical shift range (δ 10-12 ppm), sometimes not being observed if deuterium (B1214612) exchange occurs with the solvent.

Carbon-¹³ (¹³C) NMR Spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal. The spectrum would be expected to show a signal for the carbonyl carbon of the carboxylic acid in the downfield region (δ ~175-180 ppm). The aromatic carbons would resonate in the δ 125-145 ppm range, with the quaternary carbons (to which the other groups are attached) showing distinct shifts. The aliphatic methine and methylene carbons would appear in the upfield region (δ ~40-55 ppm), along with the methyl carbon of the tolyl group at approximately δ 21 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Carboxylic Acid (-COOH) | 10.0 - 12.0 | broad singlet | - |

| Aromatic (C₆H₅ & C₆H₄) | 7.10 - 7.40 | multiplet | - |

| Methine (-CH) | 4.10 - 4.30 | triplet | ~7.5 |

| Methylene (-CH₂) | 2.80 - 3.00 | doublet | ~7.5 |

| Methyl (-CH₃) | 2.30 | singlet | - |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (-C=O) | 175 - 180 |

| Aromatic (Quaternary) | 135 - 145 |

| Aromatic (-CH) | 125 - 130 |

| Methine (-CH) | 50 - 55 |

| Methylene (-CH₂) | 40 - 45 |

| Methyl (-CH₃) | ~21 |

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. For this compound, a key correlation would be observed between the methine (-CH) proton and the protons of the adjacent methylene (-CH₂) group, confirming the propanoic acid backbone.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). blogspot.com It would show cross-peaks connecting the methine proton signal to the methine carbon signal, the methylene proton signals to the methylene carbon signal, the aromatic proton signals to their respective aromatic carbon signals, and the methyl protons to the methyl carbon. blogspot.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C couplings). This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. Key HMBC correlations would include:

The methylene protons showing a correlation to the carbonyl carbon, confirming their position relative to the carboxylic acid group.

The methine proton showing correlations to the quaternary carbons of both the phenyl and 4-methylphenyl rings, confirming the 3,3-diaryl substitution pattern.

The methyl protons showing correlations to the carbons of the 4-methylphenyl ring.

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and molecular formula of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental composition and molecular formula of this compound. The exact mass can be calculated from the molecular formula (C₁₆H₁₆O₂) and compared with the experimentally determined value to confirm the composition with a high degree of confidence.

Calculated Exact Mass: 256.11503 Da

The fragmentation pattern observed in the mass spectrum provides further structural confirmation. Common fragmentation pathways for this molecule would likely involve:

Loss of the carboxylic acid group (-COOH, 45 Da).

Cleavage of the bond between the C2 and C3 carbons of the propanoic acid chain.

Formation of a stable diphenyl-methyl carbocation or a tolyl-phenyl-methyl carbocation, which would result in a prominent base peak.

Table 3: Predicted HRMS Data for this compound

| Molecular Formula | Calculated Exact Mass [M+H]⁺ (Da) | Key Fragment Ions (m/z) | Predicted Fragment Structure/Loss |

| C₁₆H₁₆O₂ | 257.12284 | 211 | [M-COOH]⁺ |

| 181 | [C₁₄H₁₃]⁺ (diphenylmethyl or similar cation) | ||

| 165 | [C₁₃H₉]⁺ (fluorenyl cation) | ||

| 91 | [C₇H₇]⁺ (tropylium ion) |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

The IR spectrum of this compound would show characteristic absorption bands confirming the presence of the carboxylic acid and aromatic rings.

O-H Stretch: A very broad absorption band is expected in the range of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid. chemicalbook.com

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹. docbrown.info

C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl group of the carboxylic acid is expected in the region of 1700-1725 cm⁻¹. chemicalbook.comdocbrown.info

C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the aromatic rings.

C-O Stretch: The stretching vibration of the carbon-oxygen single bond in the carboxylic acid group would appear in the 1210-1320 cm⁻¹ range.

Table 4: Predicted IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Intensity |

| O-H Stretch | Carboxylic Acid | 2500 - 3300 | Broad, Strong |

| C-H Stretch | Aromatic | 3000 - 3100 | Medium |

| C-H Stretch | Aliphatic | 2850 - 3000 | Medium |

| C=O Stretch | Carboxylic Acid | 1700 - 1725 | Strong, Sharp |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium to Weak |

| C-O Stretch | Carboxylic Acid | 1210 - 1320 | Medium |

Raman Spectroscopy

Raman spectroscopy is a non-destructive vibrational spectroscopy technique that provides detailed information about the molecular structure, functional groups, and skeletal vibrations of a compound. The Raman spectrum of this compound is expected to exhibit a series of characteristic bands corresponding to its distinct structural features: the phenyl group, the p-tolyl (4-methylphenyl) group, and the propanoic acid chain.

Based on analyses of structurally related compounds like 3-phenylpropanoic acid, specific vibrational modes can be predicted. researchgate.netresearchgate.net The aromatic C-H stretching vibrations typically appear in the 3000-3100 cm⁻¹ region. The aliphatic C-H stretching modes of the propanoic acid backbone and the methyl group are expected between 2850 and 3000 cm⁻¹.

The carbonyl (C=O) stretch of the carboxylic acid group is a strong and characteristic Raman band, generally observed in the 1640-1680 cm⁻¹ range for the hydrogen-bonded dimer common in the solid state. Aromatic ring C=C stretching vibrations produce sharp, intense bands between 1400 and 1610 cm⁻¹. The presence of two distinct aromatic rings (phenyl and p-tolyl) may lead to a complex pattern in this region. The in-plane ring breathing mode of the monosubstituted phenyl ring is anticipated near 1000 cm⁻¹, while the p-disubstituted tolyl ring will show its own characteristic vibrations.

Table 1: Predicted Principal Raman Vibrational Modes for this compound (Data extrapolated from studies on 3-phenylpropanoic acid and related structures) researchgate.netresearchgate.net

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | Phenyl, p-Tolyl | 3000 - 3100 | Medium to Strong |

| Aliphatic C-H Stretch | -CH₂-, -CH-, -CH₃ | 2850 - 3000 | Medium |

| Carbonyl C=O Stretch (dimer) | -COOH | 1640 - 1680 | Strong |

| Aromatic C=C Stretch | Phenyl, p-Tolyl | 1400 - 1610 | Strong, Sharp |

| CH₂ Scissoring | -CH₂- | ~1450 | Medium |

| Carboxyl O-H In-Plane Bend | -COOH | 1380 - 1440 | Medium, Broad |

| Phenyl Ring Breathing | Phenyl | ~1000 | Strong, Sharp |

| Carboxyl C-O Stretch | -COOH | 1210 - 1320 | Medium |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. It provides unequivocal proof of molecular structure, conformation, and intermolecular interactions.

Single Crystal X-ray Diffraction (SCXRD) analysis on a suitable single crystal of this compound would provide a wealth of structural information. As the molecule possesses a chiral center at the C3 position of the propanoic acid chain, SCXRD is the gold standard for determining its absolute configuration (R or S) without ambiguity, provided the analysis is performed appropriately (e.g., using a chiral crystal or by measuring anomalous dispersion effects).

The analysis would yield precise atomic coordinates, from which all bond lengths, bond angles, and torsion angles can be calculated with high precision. This data confirms the connectivity of the atoms and reveals the molecule's preferred conformation in the solid state, including the relative orientations of the phenyl and p-tolyl rings. Furthermore, SCXRD elucidates the intermolecular interactions, such as the hydrogen-bonding patterns of the carboxylic acid groups, which typically form centrosymmetric dimers in the crystal lattice.

While a solved crystal structure for this compound is not available in publicly accessible databases as of this writing, a hypothetical data table from such an analysis would include the parameters shown below.

Table 2: Representative Crystallographic Data Obtainable from SCXRD Analysis

| Parameter | Description | Example Data (Hypothetical) |

| Chemical Formula | Molecular formula of the compound | C₁₆H₁₆O₂ |

| Formula Weight | Molar mass ( g/mol ) | 240.29 |

| Crystal System | One of seven crystal systems (e.g., Monoclinic) | Monoclinic |

| Space Group | Symmetry group of the crystal (e.g., P2₁/c) | P2₁/c |

| a, b, c (Å) | Unit cell dimensions | a = 5.9, b = 26.0, c = 10.3 |

| α, β, γ (°) | Unit cell angles | α = 90, β = 90.8, γ = 90 |

| Volume (ų) | Volume of the unit cell | 1574 |

| Z | Number of molecules per unit cell | 4 |

| Density (calculated) | Calculated density of the crystal (g/cm³) | 1.38 |

Powder X-ray Diffraction (PXRD) is a rapid and powerful technique used to analyze the bulk crystalline properties of a solid sample. Unlike SCXRD, which requires a single, perfect crystal, PXRD is performed on a finely powdered sample containing a multitude of microcrystals in random orientations.

The primary application of PXRD in the characterization of this compound is the identification and characterization of potential polymorphs. Polymorphs are different crystalline forms of the same compound that can exhibit distinct physical properties. Each polymorph will produce a unique PXRD pattern, which serves as a "fingerprint" for that specific crystalline phase. The pattern is a plot of diffraction intensity versus the diffraction angle (2θ).

PXRD is therefore crucial for:

Polymorph Screening: Identifying all accessible crystalline forms.

Phase Purity Assessment: Ensuring a sample consists of a single, desired crystalline phase and is free from contamination by other polymorphs or amorphous content.

Stability Studies: Monitoring for any changes in the crystalline form under various stress conditions such as heat, humidity, or mechanical stress.

The resulting data consists of a list of 2θ angles and their corresponding peak intensities, which is characteristic of the material's crystal lattice.

Chromatographic Techniques for Separation and Purity Profiling

Chromatography is indispensable for separating the target compound from impurities, such as starting materials, byproducts, or degradation products, and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity of non-volatile or thermally labile compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is typically suitable for this class of molecule.

In a typical RP-HPLC setup, the compound is dissolved in a suitable solvent and injected into the system. It then passes through a column packed with a nonpolar stationary phase (e.g., C18-silica). A polar mobile phase, often a mixture of water/buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727), is pumped through the column. The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. Purity is determined by detecting the eluted components, commonly with an ultraviolet (UV) detector set to a wavelength where the aromatic rings exhibit strong absorbance (e.g., ~220-265 nm). The purity is calculated from the relative area of the main peak compared to the total area of all peaks in the chromatogram.

Based on methods developed for structurally similar compounds, a robust HPLC method can be established. researchgate.net

Table 3: Representative HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

| Instrument | High-Performance Liquid Chromatography System with UV Detector |

| Column | C18 (Octadecylsilane), 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Isocratic or Gradient mixture of Acetonitrile and Water (with 0.1% Phosphoric or Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 264 nm |

| Injection Volume | 10 µL |

| Run Time | 20 - 30 minutes |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Due to the low volatility and polar nature of the carboxylic acid group, direct analysis of this compound by GC can be challenging, often resulting in poor peak shape and thermal degradation.

To overcome this, a derivatization step is typically employed to convert the carboxylic acid into a more volatile and thermally stable ester, for instance, a methyl or silyl (B83357) ester. nih.gov This is commonly achieved by reacting the compound with an agent like diazomethane, methanol with an acid catalyst, or a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

The derivatized sample is then injected into the GC, where it is vaporized and swept by a carrier gas (e.g., helium) through a capillary column. The column's stationary phase separates components based on their boiling points and interactions with the phase. A mass spectrometer (MS) is often used as the detector, providing both quantification and structural information for the analyte and any impurities.

Table 4: Typical GC-MS Method Parameters for Analysis (after derivatization)

| Parameter | Condition |

| Instrument | Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) |

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or acidic Methanol |

| Column | Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm) with a 5% phenyl polysiloxane phase (e.g., DB-5ms) |

| Carrier Gas | Helium at a constant flow of 1.0 - 1.5 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp 100°C, ramp at 10°C/min to 280°C, hold for 5 min |

| Detector | Mass Spectrometer |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50 - 500 m/z |

Computational and Theoretical Chemistry Studies of 3 4 Methylphenyl 3 Phenylpropanoic Acid

Quantum Chemical Calculations for Electronic and Geometric Structures

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods provide insights into the three-dimensional arrangement of atoms (geometric structure) and the distribution and energy of electrons (electronic structure).

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. For a specific molecule like 3-(4-Methylphenyl)-3-phenylpropanoic acid, DFT calculations would be employed to find the most stable geometric arrangement of its atoms, known as geometry optimization. This process minimizes the total energy of the molecule, providing key information such as bond lengths, bond angles, and dihedral angles. Furthermore, these calculations yield the total electronic energy of the optimized structure. Without published studies, specific values for these parameters for the title compound are not available.

Ab Initio Methods for High-Accuracy Predictions

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF), Møller–Plesset perturbation theory (MP), and Coupled Cluster (CC), can provide highly accurate predictions of molecular properties. For this compound, these methods could be used to obtain precise energetic and structural information, serving as a benchmark for other computational methods. However, no such high-accuracy predictions have been published for this compound.

Molecular Interactions and Bonding Analysis

Understanding the nature of chemical bonds and non-covalent interactions within a molecule is crucial for explaining its reactivity and physical properties. Various computational tools are used to analyze these features.

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Hybridization

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer, hybridization, and intramolecular interactions. By analyzing the electron density, NBO provides a localized, Lewis-like picture of bonding. For this compound, an NBO analysis would reveal the hybridization of atomic orbitals in forming bonds and the extent of electron delocalization from occupied (donor) orbitals to unoccupied (acceptor) orbitals. This information helps in understanding the stability arising from these interactions. Specific data from an NBO analysis on this compound is not available in the literature.

Electron Localization Function (ELF) and Local Orbital Locator (LOL) for Electron Density Distribution

The Electron Localization Function (ELF) and Local Orbital Locator (LOL) are topological analyses of electron density that provide a visual representation of electron localization in a molecule. These methods are effective in distinguishing core electrons, covalent bonds, and lone pairs. For this compound, ELF and LOL analyses would map the regions of high electron density, offering a clear picture of its chemical bonding and electron pair domains. No such topological analysis has been reported for this molecule.

Non-Covalent Interaction (NCI) Analysis

Non-Covalent Interaction (NCI) analysis is a computational method used to visualize and characterize weak interactions, such as van der Waals forces and hydrogen bonds, both within a molecule and between molecules. An NCI plot would reveal the regions and nature of these non-covalent interactions in this compound, which are crucial for understanding its conformational preferences and potential intermolecular associations. Unfortunately, no NCI analysis for this specific compound has been published.

Reaction Mechanism Modeling and Transition State Characterization

The study of chemical reactions at a molecular level is a cornerstone of computational chemistry. For a molecule like this compound, modeling its formation or degradation reactions would provide fundamental insights into its chemical behavior.

Reaction Mechanism Modeling would typically involve the use of quantum mechanical methods, such as Density Functional Theory (DFT), to map out the potential energy surface of a given reaction. This process identifies the lowest energy pathways from reactants to products, revealing the step-by-step process of bond breaking and formation. For instance, the synthesis of this compound could be modeled to understand the intricacies of the carbon-carbon bond-forming steps.

Transition State Characterization is a critical component of reaction mechanism modeling. The transition state is the highest energy point along the reaction coordinate and represents the energetic barrier that must be overcome for the reaction to proceed. Computational methods are employed to locate and characterize these transient structures. A key feature of a computationally identified transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. The energy of the transition state relative to the reactants determines the activation energy of the reaction, a crucial parameter for understanding reaction kinetics.

A hypothetical data table for a modeled reaction involving this compound might include the energies of reactants, transition states, and products, as well as the key geometric parameters of the transition state structure.

Hypothetical Transition State Data for a Reaction

| Species | Relative Energy (kcal/mol) | Key Bond Distance (Å) | Imaginary Frequency (cm⁻¹) |

|---|---|---|---|

| Reactants | 0.0 | - | - |

| Transition State | +25.3 | C-C: 2.15 | -350 |

| Products | -15.8 | - | - |

Note: This table is illustrative and not based on actual published data for the target compound.

Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, IR Frequencies)

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for experimental characterization.

NMR Chemical Shift Prediction: DFT calculations are widely used to predict the 1H and 13C NMR chemical shifts of organic molecules. By calculating the magnetic shielding tensors for each nucleus in the molecule, the chemical shifts can be predicted with a high degree of accuracy, aiding in the assignment of experimental spectra. For this compound, this would involve calculating the chemical shifts for all hydrogen and carbon atoms, taking into account the electronic effects of the phenyl and 4-methylphenyl groups.

IR Frequency Prediction: Similarly, the vibrational frequencies of a molecule, which correspond to the peaks in an infrared (IR) spectrum, can be calculated using quantum mechanical methods. These calculations not only predict the position of the absorption bands but also their intensities. For the target molecule, this would allow for the assignment of characteristic vibrational modes, such as the C=O stretch of the carboxylic acid, and the various C-H and C-C vibrations of the aromatic rings.

A data table summarizing predicted spectroscopic data would be a valuable output of such a study.

Hypothetically Predicted Spectroscopic Data

| Parameter | Predicted Value | Experimental Value | Assignment |

|---|---|---|---|

| 13C NMR (ppm) | 178.5 | - | C=O (Carboxylic Acid) |

| 1H NMR (ppm) | 2.35 | - | CH₃ (Methyl Group) |

| IR Frequency (cm⁻¹) | 1710 | - | C=O Stretch |

Note: This table is illustrative and not based on actual published data for the target compound.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are crucial to its properties and reactivity. Computational methods are essential for exploring the conformational landscape of molecules like this compound.

Conformational Analysis: This involves identifying the stable, low-energy arrangements of the atoms in a molecule, known as conformers. This is particularly important for this compound due to the rotational freedom around several single bonds. Computational methods can systematically or stochastically search the conformational space to identify all significant conformers and their relative energies. This would reveal the preferred spatial arrangement of the phenyl, 4-methylphenyl, and propanoic acid moieties.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of a molecule's behavior over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the conformational landscape and provide insights into the molecule's flexibility, interactions with its environment (e.g., solvent), and the transitions between different conformations. For this compound, an MD simulation could reveal how the aromatic rings orient themselves relative to each other and the carboxylic acid group, and how these conformations fluctuate at a given temperature.

The results of a conformational analysis are often presented in a table listing the relative energies of the stable conformers.

Hypothetical Relative Energies of Conformers

| Conformer | Dihedral Angle (°C-C-C-C) | Relative Energy (kcal/mol) |

|---|---|---|

| 1 (Global Minimum) | 65 | 0.0 |

| 2 | 175 | 1.2 |

| 3 | -70 | 1.5 |

Note: This table is illustrative and not based on actual published data for the target compound.

Advanced Functionalization and Applications As Synthetic Intermediates

Chemical Modifications of the Carboxylic Acid Moiety

The carboxylic acid group is a cornerstone of the reactivity of 3-(4-Methylphenyl)-3-phenylpropanoic acid, offering a gateway to a diverse array of derivatives through well-established synthetic protocols. These modifications are fundamental to its role as a versatile synthetic intermediate.

Esterification: The conversion of the carboxylic acid to an ester is a common and crucial transformation. This is typically achieved through Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). nih.gov This reversible reaction is often driven to completion by using the alcohol as the solvent or by removing the water formed during the reaction. nih.gov The resulting esters are valuable intermediates, often exhibiting increased solubility in organic solvents and serving as protecting groups or precursors for further reactions.

Amide Formation: The synthesis of amides from this compound is another key modification, enabling the introduction of nitrogen-containing functionalities. This can be accomplished by direct condensation with an amine, often facilitated by a coupling agent to activate the carboxylic acid. lscollege.ac.in A common strategy involves the initial conversion of the carboxylic acid to a more reactive species, such as an acyl chloride. nih.gov This is typically achieved by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). masterorganicchemistry.commasterorganicchemistry.com The resulting 3-(4-Methylphenyl)-3-phenylpropanoyl chloride is then reacted with a primary or secondary amine to furnish the corresponding amide. This two-step process is highly efficient and broadly applicable. nih.gov Alternatively, direct amidation can be achieved using various modern coupling reagents that avoid the isolation of the acyl chloride. rsc.org

Reduction to Alcohols: The carboxylic acid moiety can be reduced to a primary alcohol, yielding 3-(4-methylphenyl)-3-phenylpropan-1-ol. This transformation requires potent reducing agents, as carboxylic acids are relatively resistant to reduction. Lithium aluminum hydride (LiAlH₄) is a commonly employed reagent for this purpose, effectively converting the carboxylic acid to the corresponding alcohol. The reaction is typically performed in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup to neutralize the reaction mixture and protonate the resulting alkoxide.

Conversion to Acyl Halides: As mentioned, the formation of acyl halides, particularly acyl chlorides, is a pivotal step in activating the carboxylic acid group for subsequent nucleophilic acyl substitution reactions. orgsyn.org Reagents like thionyl chloride and oxalyl chloride are standard for this conversion. masterorganicchemistry.comlibretexts.org The choice of reagent can be influenced by the desired reaction conditions and the tolerance of other functional groups within the molecule. The high reactivity of the resulting acyl chloride makes it a versatile intermediate for the synthesis of esters, amides, and other carboxylic acid derivatives. masterorganicchemistry.com

Table 1: Summary of Chemical Modifications of the Carboxylic Acid Moiety

| Transformation | Reagents and Conditions | Product Class |

|---|---|---|

| Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄), Heat | Ester |

Regioselective Functionalization of Aromatic Rings

The presence of two distinct aromatic rings—a phenyl group and a 4-methylphenyl (tolyl) group—in this compound presents opportunities for regioselective functionalization, primarily through electrophilic aromatic substitution (SEAr) reactions. wikipedia.org The outcome of such reactions is governed by the electronic effects of the substituents on each ring.

The 3-phenylpropanoic acid substituent is generally considered a deactivating group for electrophilic aromatic substitution due to the electron-withdrawing nature of the carboxylic acid. However, this effect is somewhat attenuated by the insulating sp³-hybridized carbon atom separating the ring from the carbonyl group. In contrast, the tolyl ring possesses an activating, ortho-, para-directing methyl group.

Predicted Reactivity:

Ring Selectivity: The tolyl ring is anticipated to be more susceptible to electrophilic attack than the phenyl ring due to the electron-donating nature of the methyl group, which stabilizes the cationic intermediate (arenium ion) formed during the reaction. masterorganicchemistry.com

Positional Selectivity on the Tolyl Ring: On the 4-methylphenyl group, the activating methyl group directs incoming electrophiles to the positions ortho and para to it. Since the para position is already occupied by the propanoic acid chain, electrophilic substitution is expected to occur predominantly at the positions ortho to the methyl group (C3' and C5').

Positional Selectivity on the Phenyl Ring: The phenyl ring is less reactive. Should a reaction occur on this ring, the 3-propanoic acid substituent would direct incoming electrophiles to the meta positions (C3 and C5).

Common Electrophilic Aromatic Substitution Reactions:

Nitration: The introduction of a nitro group (-NO₂) onto one of the aromatic rings can be achieved using a mixture of concentrated nitric acid and sulfuric acid. Based on the principles of regioselectivity, nitration is expected to occur preferentially on the tolyl ring at the positions ortho to the methyl group.

Halogenation: The incorporation of halogen atoms (e.g., Br, Cl) can be accomplished by treating the compound with a halogen in the presence of a Lewis acid catalyst, such as FeBr₃ or AlCl₃. wikipedia.org The tolyl ring is the more likely site of halogenation, again at the positions ortho to the methyl group.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation allow for the formation of new carbon-carbon bonds at the aromatic rings. wikipedia.orgchemeurope.com These reactions are catalyzed by strong Lewis acids. The more activated tolyl ring would be the preferred site for these substitutions, leading to products functionalized at the ortho positions relative to the methyl group. libretexts.org It is important to note that the carboxylic acid group can interfere with the Lewis acid catalyst, often necessitating its protection prior to carrying out Friedel-Crafts reactions.

While these outcomes are predicted based on established electronic effects, empirical validation through specific documented reactions of this compound is essential for definitive confirmation of the regioselectivity.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Reagents | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 3-(3-Nitro-4-methylphenyl)-3-phenylpropanoic acid |

| Bromination | Br₂, FeBr₃ | 3-(3-Bromo-4-methylphenyl)-3-phenylpropanoic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 3-(3-Acyl-4-methylphenyl)-3-phenylpropanoic acid |

Utilization in the Synthesis of Complex Molecular Architectures as Chiral Building Blocks

The prochiral nature of this compound, with a stereocenter at the C3 position, makes its enantiomerically pure forms highly valuable as chiral building blocks in asymmetric synthesis. The ability to access either the (R)- or (S)-enantiomer allows for the construction of complex, stereochemically defined target molecules.

The synthetic utility of chiral this compound and its derivatives is demonstrated in their application as precursors to chiral ligands, pharmaceuticals, and other bioactive compounds. The defined stereochemistry at the C3 position can be transferred to new stereocenters or can serve to control the stereochemical outcome of subsequent reactions.

For instance, the carboxylic acid moiety can be transformed into various other functional groups, as detailed in section 7.1, while retaining the stereochemical integrity at C3. The resulting chiral alcohols, amides, or esters can then participate in a wide range of stereoselective reactions. Furthermore, the two aromatic rings provide sites for further elaboration, allowing for the extension of the molecular framework in a controlled, three-dimensional manner.

Cyclization and Annulation Reactions to Form Novel Ring Systems

The bifunctional nature of this compound, possessing both a reactive carboxylic acid and two aromatic rings, makes it a suitable precursor for intramolecular cyclization and annulation reactions to construct novel polycyclic systems. These reactions typically involve the formation of a new ring by connecting the propanoic acid chain to one of the aromatic rings.

A prominent example of such a transformation is the intramolecular Friedel-Crafts acylation. This reaction can be induced by treating the carboxylic acid with a strong acid, such as polyphosphoric acid (PPA) or Eaton's reagent, or by converting the carboxylic acid to its more reactive acyl chloride followed by treatment with a Lewis acid like AlCl₃.

Depending on which aromatic ring participates in the cyclization, different tricyclic ketone products can be formed:

Cyclization onto the Phenyl Ring: If the unsubstituted phenyl ring acts as the nucleophile, the reaction would lead to the formation of a six-membered ring, resulting in a substituted dihydronaphthalenone (tetralone) derivative.

Cyclization onto the Tolyl Ring: If the more activated tolyl ring undergoes cyclization, the reaction would also form a tetralone system. The regioselectivity of this cyclization would be directed by the methyl group, favoring attack at the ortho position.

The choice of reaction conditions can potentially influence the selectivity of the cyclization towards one of the two aromatic rings. The resulting cyclic ketones are versatile intermediates themselves, amenable to a wide range of further modifications, including reductions, oxidations, and reactions at the alpha-carbon, thereby providing access to a diverse array of complex polycyclic molecules. These cyclization strategies are fundamental in the synthesis of natural products and other biologically active compounds that feature a fused ring system.

Future Research Trajectories and Emerging Methodologies

Development of More Sustainable and Greener Synthetic Pathways

The principles of green chemistry are increasingly central to the development of new synthetic routes in the pharmaceutical and chemical industries. patsnap.com For 3-(4-Methylphenyl)-3-phenylpropanoic acid, future research will likely focus on developing more environmentally benign and sustainable synthetic pathways. This involves a shift away from traditional methods that may rely on hazardous reagents, stoichiometric amounts of promoters, and volatile organic solvents.

Key areas of development include:

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis of this compound offers a highly selective and environmentally friendly alternative to traditional chemical catalysts. researchgate.net Enzymes can operate under mild reaction conditions, often in aqueous media, and can provide high enantioselectivity, which is crucial for the synthesis of chiral molecules. researchgate.net

Renewable Feedstocks: Research into the use of renewable starting materials, derived from biomass, is a cornerstone of green chemistry. nih.gov Future synthetic routes to this compound may originate from bio-based precursors, reducing the reliance on petrochemicals. nih.govrsc.org

Alternative Solvents: The development and implementation of greener solvents, such as water, supercritical fluids, or bio-based solvents, will be crucial in minimizing the environmental impact of the synthesis. researchgate.net

Atom Economy: Synthetic strategies that maximize the incorporation of all materials used in the process into the final product (high atom economy) will be prioritized. This includes the exploration of catalytic C-H activation to form C-C bonds directly, which avoids the need for pre-functionalized substrates. organic-chemistry.org

| Green Chemistry Approach | Potential Application in Synthesis of this compound | Anticipated Benefits |

| Biocatalysis | Enzymatic resolution of racemic mixtures or asymmetric synthesis. researchgate.net | High selectivity, mild reaction conditions, reduced waste. |

| Renewable Feedstocks | Synthesis from bio-derived aromatic compounds. nih.gov | Reduced carbon footprint, sustainability. |

| Greener Solvents | Use of water, ethanol, or supercritical CO2 as reaction media. researchgate.net | Reduced toxicity and environmental pollution. |

| High Atom Economy | Catalytic C-H activation for C-C bond formation. organic-chemistry.org | Minimized waste, increased efficiency. |

Integration of Artificial Intelligence and Machine Learning in Retrosynthesis and Reaction Prediction

The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of organic synthesis. engineering.org.cn For this compound, these computational tools can significantly accelerate the discovery and optimization of synthetic routes. engineering.org.cnrjptonline.org

Retrosynthesis Prediction: AI-powered retrosynthesis tools can analyze the structure of this compound and propose multiple viable synthetic pathways by working backward from the target molecule. engineering.org.cnnih.gov These programs can access vast reaction databases to suggest novel and efficient disconnections, potentially uncovering routes that a human chemist might overlook. the-scientist.comsynthiaonline.com

Reaction Outcome and Yield Prediction: Machine learning models can be trained on large datasets of chemical reactions to predict the outcome and yield of a specific reaction under various conditions. rjptonline.org This predictive capability allows for the in silico optimization of reaction parameters, reducing the need for extensive and time-consuming laboratory experimentation. nih.gov

De Novo Design: AI can be used for the de novo design of synthetic pathways, considering factors such as cost, availability of starting materials, and green chemistry metrics from the outset. nih.govnih.gov

| AI/ML Application | Function in the Synthesis of this compound | Potential Impact |

| Retrosynthesis Software | Proposes novel and efficient synthetic routes. engineering.org.cn | Accelerates route discovery, fosters innovation. |

| Reaction Prediction Models | Predicts reaction success and yield under different conditions. rjptonline.org | Reduces experimental workload, optimizes reactions. |

| Automated Synthesis Platforms | Integrates AI-designed routes with robotic systems for automated synthesis. | Enables high-throughput synthesis and optimization. |

Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

Catalysis is at the heart of modern organic synthesis, and the development of novel catalytic systems will continue to be a major driver of innovation. For the synthesis of this compound, research into new catalysts will aim for higher efficiency, selectivity, and sustainability.

Asymmetric Catalysis: The development of new chiral catalysts, including organocatalysts and transition-metal complexes, will enable the direct and highly enantioselective synthesis of specific stereoisomers of this compound. umontreal.camdpi.com This is particularly important for pharmaceutical applications where a single enantiomer is often responsible for the desired biological activity. nih.govelsevierpure.com

Photoredox Catalysis: The use of light to drive chemical reactions via photoredox catalysis offers a powerful and sustainable approach to forming C-C bonds under mild conditions. nih.gov This methodology could be applied to the synthesis of the 3,3-diarylpropanoic acid scaffold.

Nanocatalysis: Catalysts based on nanoparticles can offer unique reactivity and selectivity due to their high surface-area-to-volume ratio and quantum size effects. The development of well-defined nanocatalysts could lead to more efficient and recyclable catalytic systems for the synthesis of this compound.

| Catalytic System | Application in Synthesis | Advantages |

| Asymmetric Organocatalysis | Enantioselective synthesis of chiral this compound. nih.gov | Metal-free, environmentally benign, high enantioselectivity. |

| Transition-Metal Catalysis | Cross-coupling reactions for C-C bond formation. researchgate.net | High efficiency, broad substrate scope. |

| Biocatalysis | Enzymatic synthesis for high chemo-, regio-, and stereoselectivity. rsc.org | Mild conditions, high selectivity, sustainable. |

Advanced In Situ Characterization Techniques for Real-Time Reaction Monitoring

A deeper understanding of reaction mechanisms and kinetics is essential for process optimization and control. Advanced in situ characterization techniques allow for the real-time monitoring of chemical reactions as they occur, providing valuable insights that are not accessible through traditional offline analysis. rsc.org

Process Analytical Technology (PAT): The implementation of PAT, a framework for designing, analyzing, and controlling manufacturing processes, will be crucial for the robust and reproducible synthesis of this compound. wikipedia.orglongdom.orgmt.com PAT utilizes real-time monitoring of critical process parameters (CPPs) and critical quality attributes (CQAs) to ensure consistent product quality. wikipedia.orglongdom.org

Spectroscopic Techniques: In situ spectroscopic methods, such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy, can provide real-time information on the concentration of reactants, intermediates, and products. rsc.orgmdpi.com

Mass Spectrometry: Real-time mass spectrometry techniques, such as extractive electrospray ionization mass spectrometry (EESI-MS), can be used for the online monitoring of reaction progress and the identification of transient intermediates, offering high sensitivity and specificity. fossiliontech.comacs.orgresearchgate.net

| In Situ Technique | Information Provided | Benefit for Synthesis |

| FTIR/Raman Spectroscopy | Real-time concentration of functional groups. | Reaction kinetics, endpoint determination. |

| NMR Spectroscopy | Detailed structural information of species in solution. rsc.org | Mechanistic understanding, impurity profiling. |

| Mass Spectrometry | Molecular weight of reactants, intermediates, and products. acs.org | Reaction monitoring, intermediate identification. |

Q & A

Q. Optimization Tips :

- Solvent selection : THF/water mixtures enhance solubility for LiOH-mediated hydrolysis .

- Purification : Preparative HPLC or recrystallization from ethanol/water improves purity (>95%) .

1.2. What analytical techniques are recommended for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., aromatic proton splitting patterns at δ 7.2–7.5 ppm) .

- Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H]+ at m/z 269.1184 for C₁₇H₁₆O₂) .

- HPLC-PDA : Purity assessment using C18 columns with UV detection at 254 nm .

Advanced Research Questions

2.1. How do structural modifications (e.g., methoxy vs. hydroxy groups) alter the compound’s biological activity?

Answer:

Comparative studies with analogs like 3-(4-hydroxyphenyl)-3-phenylpropanoic acid reveal:

- Enzyme inhibition : Methoxy groups enhance lipophilicity, improving binding to hydrophobic enzyme pockets (e.g., COX-2 inhibition) .

- Metabolic stability : Hydroxy groups increase Phase II conjugation (glucuronidation), reducing plasma half-life compared to methyl/methoxy derivatives (see Table 1) .

Q. Table 1. Metabolic Half-Lives of Propanoic Acid Derivatives

| Compound | Metabolic Half-Life (h) | Major Metabolite |

|---|---|---|

| This compound | 6.8 ± 1.2 | Glucuronide conjugate |

| 3-(4-Hydroxyphenyl)-3-phenylpropanoic acid | 3.2 ± 0.8 | Sulfate conjugate |

2.2. What strategies resolve contradictions in reported reaction yields for this compound?

Answer:

Discrepancies often arise from:

- Reagent purity : Use of >99% phenylboronic acid in Suzuki couplings improves yields from 45% to 72% .

- Temperature control : Maintaining 0–5°C during LiAlH₄ reductions minimizes side-product formation .

- Catalyst loading : Increasing Pd(PPh₃)₄ from 2 mol% to 5 mol% enhances cross-coupling efficiency .

Validation : Replicate reactions under inert atmosphere (Ar/N₂) and characterize intermediates via TLC/GC-MS .

2.3. How can computational modeling predict the compound’s reactivity in novel synthetic pathways?

Answer:

- DFT calculations : Predict regioselectivity in electrophilic substitution (e.g., nitration at para position due to methyl group’s +M effect) .

- MD simulations : Solvent-accessible surface area (SASA) analysis guides solubility optimization in DMSO/water mixtures .

2.4. What are the challenges in quantifying trace metabolites of this compound in biological matrices?

Answer:

- LC-MS/MS : Use deuterated internal standards (e.g., d₅-3-(4-Methylphenyl)-3-phenylpropanoic acid) to correct for matrix effects .

- Sample prep : Solid-phase extraction (C18 cartridges) improves recovery rates from plasma (85–92%) vs. liquid-liquid extraction (60–70%) .

Methodological Guidance

3.1. How to design stability studies under varying pH and temperature?

Q. Protocol :

Prepare solutions in buffers (pH 1.2, 4.5, 7.4) and store at 25°C/40°C.

Monitor degradation via HPLC at 0, 1, 7, 14 days.

Kinetic analysis using Arrhenius plots to predict shelf-life .

Key Finding : Degradation accelerates at pH >7 (t₁/₂ = 14 days at pH 7.4 vs. 28 days at pH 4.5) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.